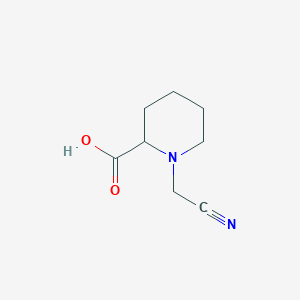
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a heterocyclic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. This compound features a pyridine ring substituted with a tetrahydropyran moiety and an amine group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde and tetrahydro-2H-pyran-4-ol as starting materials.
Reaction Conditions: The reaction involves a reductive amination process, where the aldehyde group is first converted to an imine by reacting with an amine, followed by reduction to form the amine group.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are used to facilitate the reduction step.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pyridine-N-oxide derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Similar structure but with a different position of the pyridine ring.
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Another positional isomer with distinct chemical properties.
Pyridin-4-ylmethyl-(tetrahydro-pyran-3-YL)-amine: Similar to the main compound but with a different tetrahydropyran ring.
Uniqueness: Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to its specific substitution pattern on the pyridine ring and the tetrahydropyran ring, which influences its reactivity and applications.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-13-11-3-7-14-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKMRFDJHVDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656228 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-39-4 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


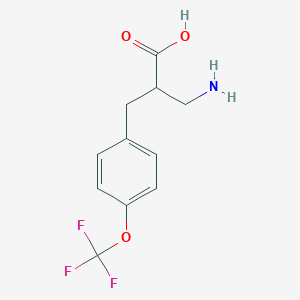

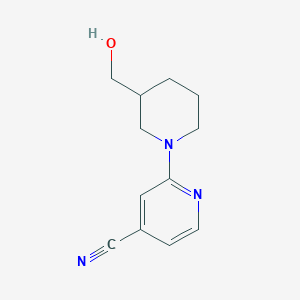
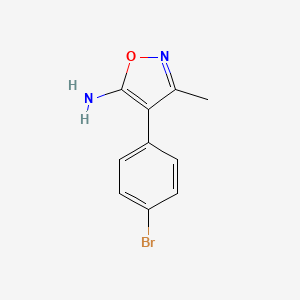

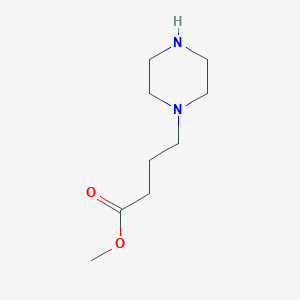
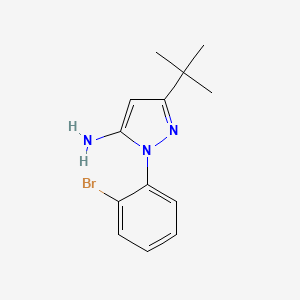
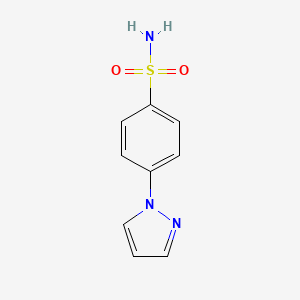
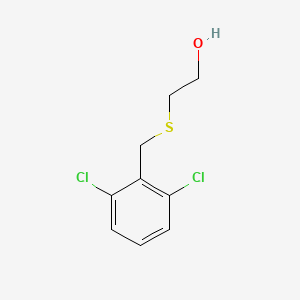

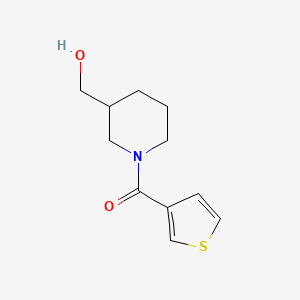
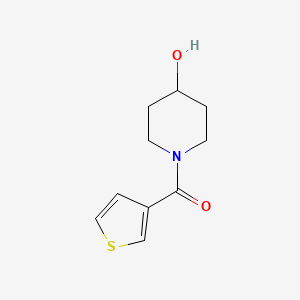
![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)
